molecular formula C5H12N2O2S B1527849 Pyrrolidin-2-ylmethanesulfonamide CAS No. 1247347-73-4

Pyrrolidin-2-ylmethanesulfonamide

Cat. No. B1527849
CAS RN: 1247347-73-4
M. Wt: 164.23 g/mol
InChI Key: RSPRMRVYZCSKLD-UHFFFAOYSA-N
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Description

Pyrrolidin-2-ylmethanesulfonamide is an organic compound with the molecular formula C5H12N2O2S . It is used for research purposes.


Synthesis Analysis

The synthesis of this compound and its derivatives involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used include functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The InChI code is 1S/C5H12N2O2S.ClH/c6-10(8,9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H2,6,8,9);1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 164.23 g/mol. It is available in powder form .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Cyclisation Reactions : Sulfonamides, including pyrrolidin-2-ylmethanesulfonamide derivatives, have been identified as novel terminators of cationic cyclisations, facilitating the efficient formation of polycyclic systems through 5-endo cyclisation processes. This approach has enabled the selective formation of pyrrolidines over piperidines, highlighting the specificity of sulfonamides in directing cyclisation pathways (Haskins & Knight, 2002).
  • Enantioselective Annulation : A formal [3+3] annulation reaction has been developed, leveraging this compound as a catalyst, to construct bicyclic skeletons with four stereogenic centers. This methodology underscores the compound's utility in promoting reactions with high enantioselectivities, opening avenues for the synthesis of complex organic molecules (Cao et al., 2007).
  • Aldol Reactions : The compound has also been utilized in catalyzing highly enantioselective aldol reactions, demonstrating the ability to be recovered and reused without significant loss of catalytic activity. This highlights its potential as a sustainable catalyst in organic synthesis (Zu et al., 2008).
  • Mannich-Type Reactions : this compound has been successfully applied in catalyzing Mannich-type reactions, offering a route to synthesize functionalized α-amino acid derivatives with high selectivity. This application is crucial for the development of compounds with potential biological activities (Wang, Wang, & Li, 2004).

Other Applications

  • Ionic Liquids and Electrolytes : In the realm of materials science, pyrrolidinium derivatives have been explored for their role in ionic liquids and electrolytes, particularly for energy storage applications. These studies have focused on understanding the interactions within ionic liquid-LiX mixtures, aiming to improve the performance of devices such as lithium-sulfur batteries (Nicotera et al., 2005).

Safety and Hazards

Pyrrolidin-2-ylmethanesulfonamide is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

pyrrolidin-2-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c6-10(8,9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPRMRVYZCSKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
Pyrrolidin-2-ylmethanesulfonamide

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